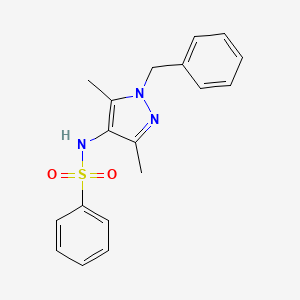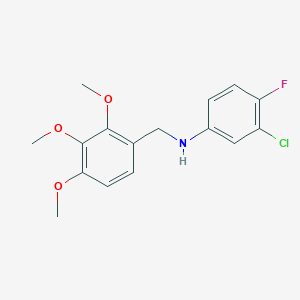
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of Russian scientists and has since been investigated for its effects on various physiological and biochemical processes.
作用机制
The exact mechanism of action of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress and inflammation, and improving mitochondrial function. It has also been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established synthesis method and known chemical properties. It has also been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
未来方向
There are several potential future directions for research on N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosing and administration methods. Other potential areas of research include its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, and its potential as an anti-inflammatory agent in other disease states.
合成方法
The synthesis of N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction between 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-phenylpropan-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N,N-dimethyl-N-(3-methylphenyl)-2-(methylsulfonyl)propan-1-amine. Finally, this compound is reacted with glycine to form the final product, N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~1~,N~1~-dimethyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-6-5-7-11(8-10)14(18(4,16)17)9-12(15)13(2)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOPJSMZSGINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)


![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)